![molecular formula C14H18N5O6PS B585655 sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate CAS No. 152218-23-0](/img/structure/B585655.png)

sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

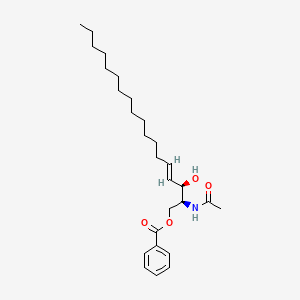

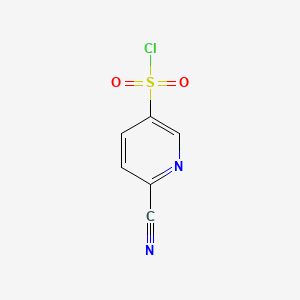

Sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate is a useful research compound. Its molecular formula is C14H18N5O6PS and its molecular weight is 415.361. The purity is usually 95%.

BenchChem offers high-quality sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties

This compound, also known as Rp-2’-O-Monobutyryladenosine 3’,5’-cyclic monophosphorothioate, has a molecular weight of 437.3 Da . It appears as a solid and is usually stored at a temperature of -20°C . The CAS Number for this compound is 152218-23-0 .

Biological Applications

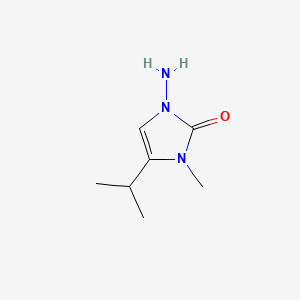

One of the main applications of Rp-2’-O-Monobutyryladenosine 3’,5’-cyclic monophosphorothioate is to eliminate the first messenger-stimulated phosphorylation by cyclic AMP-dependent protein kinase . This means it can be used in studies to understand the role of cyclic AMP-dependent protein kinase in various biological processes.

Research Use

In research, this compound is often used in experiments that require the inhibition of cyclic AMP-dependent protein kinase . The applicable concentrations of Rp-2’-O-MB-cAMPS depend on the type of biosystem, its membrane properties, and kinase content .

Safety Information

This compound is classified under Storage Class Code 11, which refers to Combustible Solids . Personal Protective Equipment such as dust mask type N95 (US), Eyeshields, and Gloves are recommended when handling this compound .

Mechanism of Action

Target of Action

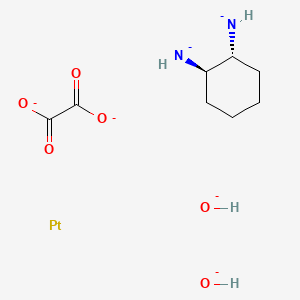

The primary target of this compound is Protein Kinase A (PKA) . PKA is a key enzyme in the cyclic AMP (cAMP) signaling pathway, which regulates numerous cellular responses to external stimuli.

Mode of Action

This compound acts as a competitive inhibitor of PKA . During metabolic activation by esterases, the inhibitor and butyrate are released . This means it binds to the active site of PKA, preventing the natural substrate (cAMP) from binding and thus inhibiting the enzyme’s activity.

Biochemical Pathways

By inhibiting PKA, this compound affects the cAMP signaling pathway . This pathway is involved in a wide range of cellular processes, including cell division, differentiation, and apoptosis. The inhibition of PKA can therefore have broad effects on cellular function.

Pharmacokinetics

The compound is lipophilic and membrane-permeant , which allows it to easily cross cell membranes and reach its intracellular target . It is also resistant against mammalian phosphodiesterases

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of esterases, which are needed for the metabolic activation of the compound , can affect its activity. Additionally, the compound’s lipophilicity and membrane permeability may be influenced by the lipid composition of the cell membranes it encounters.

properties

IUPAC Name |

sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N5O6PS.Na/c1-2-3-8(20)24-11-10-7(4-22-26(21,27)25-10)23-14(11)19-6-18-9-12(15)16-5-17-13(9)19;/h5-7,10-11,14H,2-4H2,1H3,(H,21,27)(H2,15,16,17);/q;+1/p-1/t7-,10-,11-,14-,26?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOXLIBSZNOQJC-LLBCGFEYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1C2C(COP(=S)(O2)[O-])OC1N3C=NC4=C(N=CN=C43)N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@H]1[C@H]2[C@@H](COP(=S)(O2)[O-])O[C@H]1N3C=NC4=C(N=CN=C43)N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5NaO6PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-2-propyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B585578.png)

![pyrido[3,4-e][1,2,4]triazin-5(6H)-one](/img/structure/B585579.png)

![6,9-Diaza-spiro[4.5]decane dihydrochloride](/img/structure/B585583.png)

![N-[2-(3-Hydroxy-1-propyn-1-yl)phenyl]acetamide](/img/structure/B585590.png)